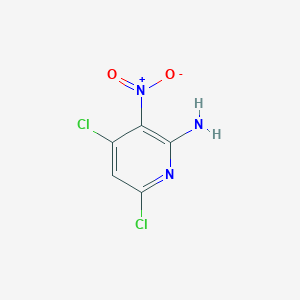

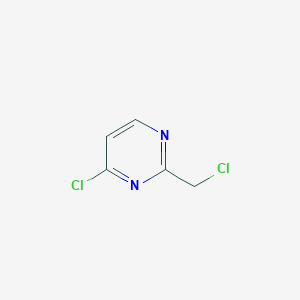

4,6-Dichloro-3-nitropyridin-2-amine

Übersicht

Beschreibung

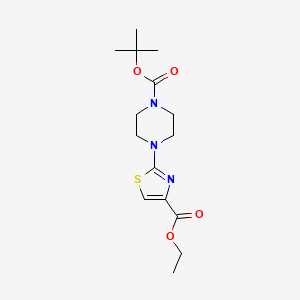

4,6-Dichloro-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a nitropyridine derivative .

Synthesis Analysis

The synthesis of this compound involves the ammonolysis of 2,6-dichloro-3-nitropyridine . This process is carried out using a solution of aqueous ammonia in methanol at 35°–40° C . After the reaction is over, the product is obtained by filtration .Molecular Structure Analysis

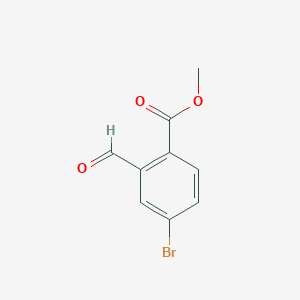

The molecular formula of this compound is C5H3Cl2N3O2 . It has a molecular weight of 208.00 Da .Chemical Reactions Analysis

This compound undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .Physical And Chemical Properties Analysis

This compound has a boiling point of 366.1±37.0 °C . It has a density of 1.723±0.06 g/cm3 . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

4,6-Dichloro-3-nitropyridin-2-amine has been a subject of interest in the field of chemical synthesis and reactivity. For example, research has shown its utility in the selective vicarious nucleophilic amination of 3-nitropyridines, which is a method for preparing substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001). Additionally, it has been involved in the formation of aminals from amines via Pummerer rearrangement, illustrating its reactivity and potential for creating complex chemical structures (Rakhit, Georges, & Bagli, 1979).

Structural and Polymorphic Studies

Research on this compound has also extended into the study of its structural properties and polymorphism. A study focused on the X-ray structure of this compound and its amino derivatives, along with DFT calculations, to understand its nucleophilic reactivity (Chugunova et al., 2021). This kind of research is crucial for understanding the molecular behavior and potential applications of such compounds.

Pharmaceutical and Biological Applications

Catalysis and Material Science

Another area of application is in catalysis and material science. For instance, research has been conducted on ruthenium nitrosyl complexes with this compound derivatives, investigating their electronic structure and reactivity aspects (Giri et al., 2020). This suggests potential uses in catalytic processes and the development of new materials.

Safety and Hazards

4,6-Dichloro-3-nitropyridin-2-amine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Target of Action

It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets.

Mode of Action

Nitropyridines, a class of compounds to which 4,6-dichloro-3-nitropyridin-2-amine belongs, are known to undergo a [1,5] sigmatropic shift . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its use as an organic synthesis intermediate and a pharmaceutical intermediate , it is likely involved in various biochemical reactions.

Result of Action

Given its use as an organic synthesis intermediate and a pharmaceutical intermediate , it is likely to have diverse effects depending on the context of its use.

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions could affect its stability.

Biochemische Analyse

Biochemical Properties

4,6-Dichloro-3-nitropyridin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as mTOR (mechanistic target of rapamycin), which is crucial in regulating cell growth, proliferation, and survival . The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting downstream signaling pathways. Additionally, this compound interacts with various proteins and biomolecules, altering their function and stability.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the mTOR pathway, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of enzymes such as mTOR, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes such as mTOR . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as reduction, oxidation, and conjugation, leading to the formation of metabolites that are excreted via urine and feces. These metabolic pathways are crucial for the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular signaling and metabolism . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy and specificity.

Eigenschaften

IUPAC Name |

4,6-dichloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRWWIQRZCVYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702685 | |

| Record name | 4,6-Dichloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37660-64-3 | |

| Record name | 4,6-Dichloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)